N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a phenylcarbamothioyl group, and a propan-2-yloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the phenylcarbamothioyl group, which can be accomplished through a thiourea-based reaction. Finally, the propan-2-yloxybenzamide moiety is attached via an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring may interact with enzymes or receptors, modulating their activity. The phenylcarbamothioyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological processes. The propan-2-yloxybenzamide moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(methoxy)benzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(ethoxy)benzamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15(2)29-19-10-6-7-16(14-19)22(28)27-24(31)25-18-9-5-8-17(13-18)23-26-20-11-3-4-12-21(20)30-23/h3-15H,1-2H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIDDIRNYMATIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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